

An In-depth Technical Guide to the Mechanism of Action of C25H30FN3O4 (Lurasidone)

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Compound of Interest

Compound Name: C25H30FN3O4

Cat. No.: B12623442

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Introduction

The compound with the chemical formula **C25H30FN3O4** is known as Lurasidone, an atypical antipsychotic medication belonging to the benzisothiazole class.^{[1][2]} Marketed under the trade name Latuda, among others, it is approved for the treatment of schizophrenia in adults and adolescents, as well as for depressive episodes associated with bipolar I disorder (bipolar depression) as both monotherapy and adjunctive therapy with lithium or valproate.^{[1][3]} This document provides a comprehensive overview of the discovery of Lurasidone's mechanism of action, detailing its pharmacodynamic profile, relevant experimental protocols, and key clinical findings.

Core Mechanism of Action

While the precise mechanism of action is not fully elucidated, Lurasidone's therapeutic effects are primarily attributed to its potent antagonism of dopamine D2 and serotonin (5-HT) 2A receptors.^{[1][4]} This dual-action profile is a hallmark of atypical antipsychotics, contributing to the alleviation of positive symptoms of schizophrenia (e.g., hallucinations, delusions) and a reduced likelihood of extrapyramidal side effects compared to typical antipsychotics.^[4]

Lurasidone distinguishes itself through a unique receptor binding profile, characterized by high-affinity antagonism at the 5-HT7 receptor and partial agonism at the 5-HT1A receptor.^{[1][5][6]} The antagonism of 5-HT7 receptors and partial agonism at 5-HT1A receptors are thought to

contribute to its antidepressant and pro-cognitive effects.[1][4][7] Furthermore, Lurasidone exhibits moderate affinity for α 2C-adrenergic receptors, which may also play a role in its antidepressant properties.[4][5]

Crucially, Lurasidone has a negligible affinity for histaminic H1 and muscarinic M1 receptors.[5][6] This lack of activity at these specific receptors is associated with a lower incidence of common antipsychotic side effects such as sedation, weight gain, and metabolic disturbances.[4][6][7]

Data Presentation

Table 1: Receptor Binding Affinity of Lurasidone

This table summarizes the in vitro binding affinities (Ki) of Lurasidone for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

Receptor Subtype	Binding Affinity (Ki, nM)	Pharmacological Action
Serotonin 5-HT7	0.49 - 0.5[3][6][8]	Antagonist[5][6]
Dopamine D2	0.994 - 1.7[3][8]	Antagonist[5][6]
Serotonin 5-HT2A	0.47 - 2.0[3][8]	Antagonist[5][6]
Serotonin 5-HT1A	6.38 - 6.8[3][6][8]	Partial Agonist[1][5][6]
Adrenergic α 2C	10.8[3][5][6]	Antagonist[4]
Adrenergic α 2A	41[6]	Weak Antagonist
Adrenergic α 1	48[6]	Weak Antagonist
Serotonin 5-HT2C	415[6]	Weak Affinity
Histamine H1	>1000[9]	Negligible Affinity[5][6]
Muscarinic M1	>1000[9]	Negligible Affinity[5][6]

Table 2: Pharmacokinetic Properties of Lurasidone

This table outlines the key pharmacokinetic parameters of Lurasidone.

Parameter	Value	Notes
Bioavailability	9-19% [10] [11]	Absorption is increased approximately two- to three-fold when taken with food (at least 350 calories). [11] [12]
Time to Peak Plasma Concentration (T _{max})	1-3 hours [1] [11] [12]	
Elimination Half-life	18-40 hours [10] [11]	
Protein Binding	~99% [10] [11]	Primarily binds to albumin and alpha-1 acid glycoprotein. [1]
Metabolism	Primarily via Cytochrome P450 3A4 (CYP3A4). [1] [4] [13]	Major pathways include oxidative N-dealkylation and hydroxylation. [10] [11]
Excretion	~80% in feces, ~9% in urine. [1] [11]	

Table 3: Summary of Key Clinical Trial Efficacy Data

This table presents results from selected placebo-controlled studies demonstrating Lurasidone's efficacy.

Study/Indication	Patient Population	Dosage	Primary Outcome Measure	Result
Schizophrenia (PEARL 3)[14]	Acutely psychotic chronic schizophrenia	80 mg/day & 160 mg/day	Change from baseline in Positive and Negative Syndrome Scale (PANSS) total score at Week 6.	Statistically significant improvement compared to placebo for both dose groups.[14]
Bipolar I Depression (Monotherapy) [15][16]	Bipolar I depression	20-60 mg/day & 80-120 mg/day	Change from baseline in Montgomery-Åsberg Depression Rating Scale (MADRS) total score at Week 6.	Significant reduction in MADRS scores for both dose groups compared to placebo.[16] The 20-60 mg/day group showed a statistically significant reduction (-13.6 vs -10.6 for placebo).[15]
Bipolar I Depression (Pediatric)[17]	Children and adolescents (10-17 years) with bipolar depression	Flexible Dosing	Change from baseline in Children's Depression Rating Scale, Revised (CDRS-R) total score at Week 8.	Statistically more effective than placebo in reducing depressive symptoms.[17]

Experimental Protocols

1. In Vitro Receptor Binding Assay Protocol

This protocol outlines the general methodology used to determine the binding affinity of Lurasidone for various receptors.

- Objective: To quantify the affinity of Lurasidone for specific neurotransmitter receptor subtypes.
- Materials:
 - Membrane preparations from cells (e.g., CHO cells) recombinantly expressing the human receptor of interest (e.g., D2, 5-HT2A, 5-HT7).[\[9\]](#)
 - A specific radioligand for the target receptor (e.g., [³H]SB-269970 for 5-HT7 receptors).[\[18\]](#)
 - Lurasidone hydrochloride at various concentrations.
 - Incubation buffer and filtration apparatus.
 - Scintillation counter.
- Procedure:
 - Cell membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of Lurasidone.[\[18\]](#)
 - The mixture is incubated to allow binding to reach equilibrium.
 - The reaction is terminated by rapid filtration, separating the membrane-bound radioligand from the unbound radioligand.
 - The radioactivity retained on the filter is measured using a scintillation counter.
 - Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.
- Data Analysis:

- The concentration of Lurasidone that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
- The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: $Ki = IC50 / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.[\[9\]](#)

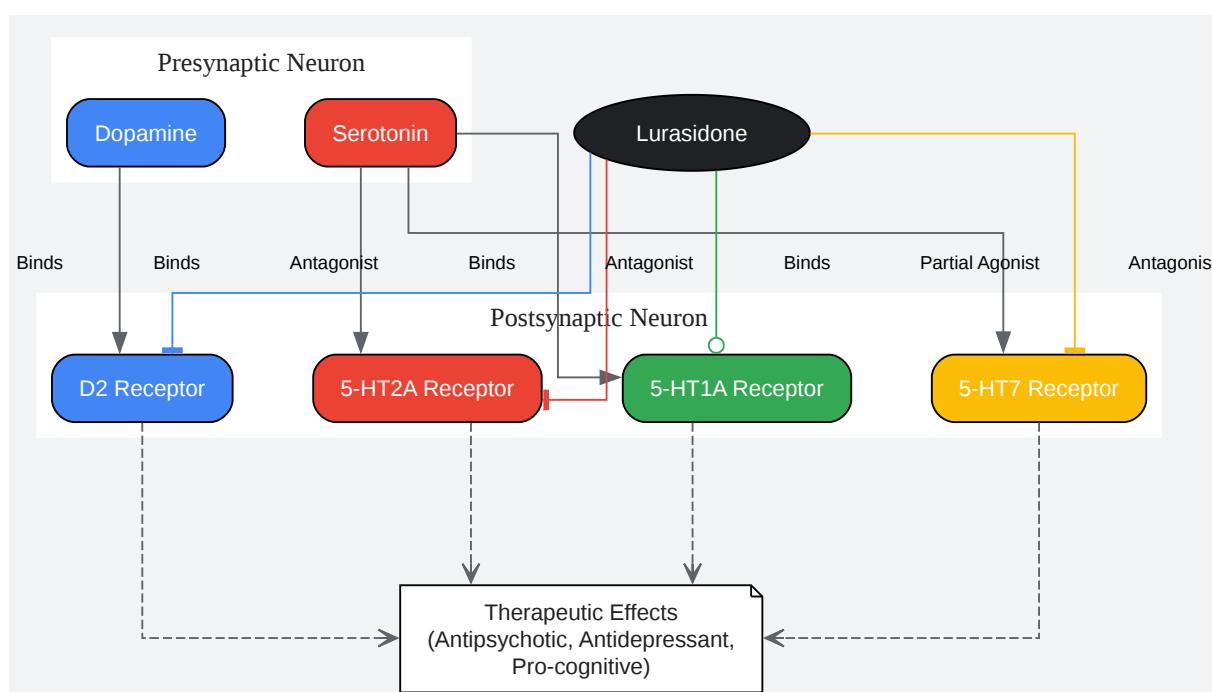
2. Randomized, Double-Blind, Placebo-Controlled Clinical Trial Protocol (Example: Bipolar Depression)

This protocol describes the general design of a clinical trial to evaluate the efficacy and safety of Lurasidone.

- Objective: To assess the efficacy and safety of Lurasidone monotherapy compared to placebo in patients with a major depressive episode associated with Bipolar I Disorder.
- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
- Phases:
 - Screening Phase (up to 2 weeks): Patients are assessed against inclusion/exclusion criteria. Medical history, physical examinations, and baseline psychiatric assessments (e.g., MADRS) are completed.
 - Washout Period: Previous psychotropic medications are tapered and discontinued.
 - Randomization: Eligible patients are randomly assigned to receive a fixed or flexible dose of Lurasidone (e.g., 20-60 mg/day) or a matching placebo.[\[15\]](#)
 - Treatment Phase (6-8 weeks): Patients receive the assigned treatment daily. Efficacy is assessed regularly using standardized scales (e.g., weekly MADRS). Safety is monitored through adverse event reporting, vital signs, ECGs, and laboratory tests.[\[15\]](#)[\[17\]](#)[\[19\]](#)
 - Follow-up Phase: Post-treatment safety and clinical status are monitored.
- Key Assessments:

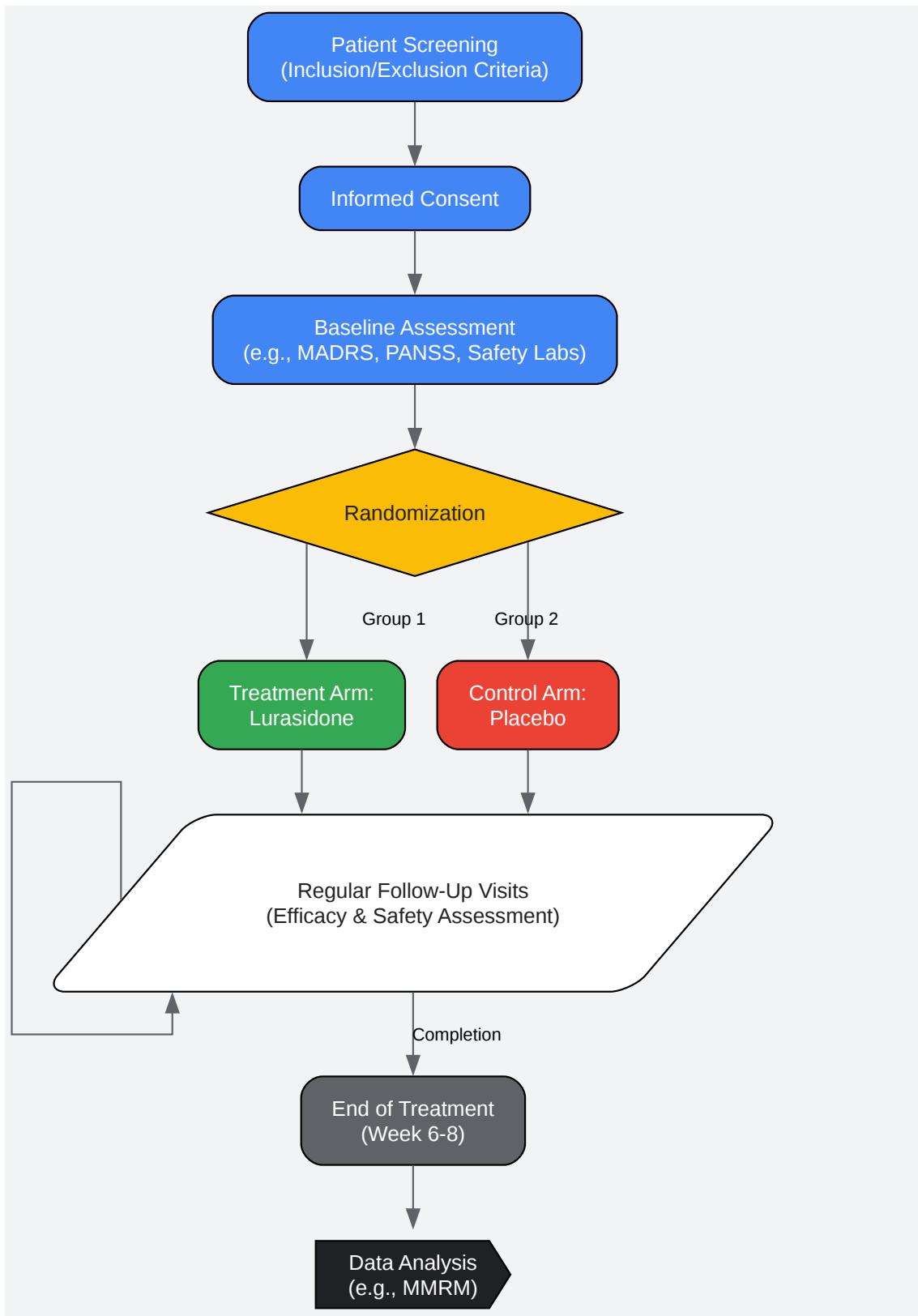
- Primary Efficacy Endpoint: The mean change from baseline to the end of the treatment phase in the total score of a depression rating scale (e.g., MADRS).[15]
- Secondary Efficacy Endpoints: Clinical Global Impression-Severity (CGI-S) scale, response rates, remission rates, and functional impairment scales.[15]
- Safety Assessments: Incidence of treatment-emergent adverse events (TEAEs), changes in weight, metabolic parameters (lipids, glucose), and vital signs.[15]
- Statistical Analysis: The primary efficacy analysis is typically performed using a Mixed Model for Repeated Measures (MMRM) on the intent-to-treat (ITT) population to compare the change from baseline between the Lurasidone and placebo groups.[19]

Mandatory Visualizations



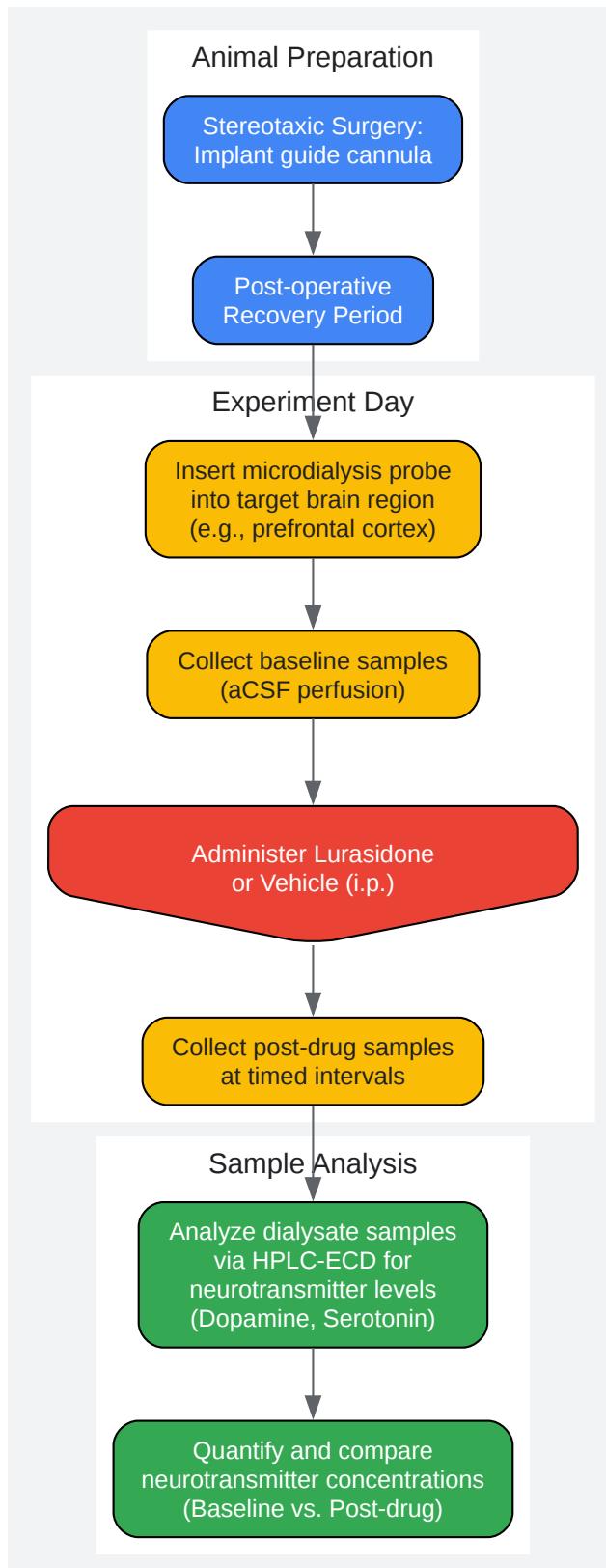
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Caption: Lurasidone's primary receptor interactions and resulting pharmacological actions.



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Caption: Logical workflow of a randomized, placebo-controlled clinical trial for Lurasidone.



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Caption: Experimental workflow for in vivo microdialysis to assess neurotransmitter changes.

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